(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid
Description
(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid (CAS No. 168169-98-0) is a synthetic compound with the molecular formula C₁₆H₂₀O₄ and a molecular weight of 276.33 g/mol . Structurally, it features a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring, linked to a methyl-substituted acrylic acid moiety.
Properties
IUPAC Name |
(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-11(16(17)18)9-12-7-8-14(19-2)15(10-12)20-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H,17,18)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCIJDQYXIRRL-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC2CCCC2)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid, with CAS number 168169-98-0, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological effects, and potential applications in various fields.
- Molecular Formula : C17H20O4
- Molecular Weight : 288.34 g/mol
- Structure : The compound features a methylacrylic acid backbone substituted with a cyclopentyloxy and methoxy group on the aromatic ring, contributing to its unique chemical behavior.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown:
- Cytotoxic Effects : Various derivatives have been tested against cancer cell lines such as HepG2 and A549, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxicity .
- Mechanisms of Action : The mechanisms often involve induction of apoptosis through activation of caspases and cell cycle arrest .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 10 | Apoptosis via caspase activation |
| Compound B | A549 | 15 | Cell cycle arrest in S phase |
Anti-inflammatory Effects
In addition to anticancer properties, the compound may exhibit anti-inflammatory effects. In silico analyses suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
Antioxidant Activity
The antioxidant capacity of this compound has been inferred from studies on structurally related compounds. These compounds often demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
Toxicological Profile
While exploring the biological activities, it is essential to consider the toxicological aspects. In silico studies have shown that certain metabolites derived from similar structures can interact with cytochrome P450 enzymes, potentially leading to adverse effects such as hepatotoxicity and reproductive toxicity .
Case Studies
- Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, primarily through apoptosis induction.
- Inflammatory Response Model : Another investigation used a lipopolysaccharide (LPS) induced inflammation model in vitro. The compound reduced the levels of inflammatory mediators significantly compared to control groups.
Future Directions
Further research is warranted to:
- Validate the biological activities through comprehensive in vitro and in vivo studies.
- Explore potential therapeutic applications in cancer treatment and inflammatory diseases.
- Investigate the pharmacokinetics and metabolism of this compound to understand its bioavailability and safety profile.
Scientific Research Applications
Based on the search results, here's what is known about the applications of (E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid:
This compound
this compound is an organic compound with a unique structure, which includes a cyclopentyloxy group and a methoxyphenyl moiety attached to a methylacrylic acid backbone. It has potential applications in pharmaceutical and biochemical research because of its interesting chemical properties and biological activities. The presence of both cyclopentyl and methoxy groups suggests that it may interact with various biological targets, potentially influencing metabolic pathways or cellular functions.
Potential Applications
- Pharmaceutical and Biochemical Research The compound exhibits potential applications in these fields due to its chemical properties and biological activities.
- Interaction studies Interaction studies involving this compound would focus on elucidating the compound's pharmacological profile.
Reactions
The chemical behavior of this compound can be analyzed through various types of reactions:
- Esterification
- Hydrolysis
- Oxidation
- Reduction
These reactions are crucial for understanding how this compound can be synthesized or modified for specific applications.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Grignard reaction
- Wittig reaction
- Ester hydrolysis
These synthetic routes highlight the versatility in creating this compound and its derivatives for research purposes.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxyphenylacetic Acid | Contains a methoxy group on a phenyl ring | Known for anti-inflammatory properties |
| Cyclopentylmethanol | Cyclopentane ring without acrylic acid | Used as a solvent and intermediate in organic synthesis |
| 2-Methylacrylic Acid | Simple acrylic structure | Commonly used in polymerization reactions |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in PDE IV Inhibitor Research
The compound shares structural homology with 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one, a phosphodiesterase IV (PDE IV) inhibitor synthesized via reductive domino transformations . Both compounds feature the 3-(cyclopentyloxy)-4-methoxyphenyl motif, critical for PDE IV binding. However, the acrylic acid moiety in the target compound replaces the pyrrolizinone ring in the PDE IV inhibitor, altering solubility and bioavailability (Table 1).
Table 1: Structural and Functional Comparison with PDE IV Inhibitors
Anti-Inflammatory Chalcone Derivatives
Chalcone derivatives, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) and (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2), exhibit potent anti-inflammatory and antioxidant activities . While these compounds lack the cyclopentyloxy group, they share the methoxyphenyl and acrylic acid-like enone motifs.
Key Differences:
Thrombopoietin Mimetics
(R)-(E)-3-(2,6-dichloro-4-{4-[3-(1-hexyloxyethyl)-2-methyloxyphenyl]thiazol-2-ylcarbamoyl}phenyl)-2-methylacrylic acid (C-3A) is a thrombopoietin receptor agonist with a structurally complex acrylic acid backbone . Unlike the target compound, C-3A incorporates dichlorophenyl and thiazole groups, enabling selective receptor binding.
Table 2: Comparison with Thrombopoietin Mimetics
Notes
- Structural modifications (e.g., replacing cyclopentyloxy with hydroxyl groups) could enhance solubility but may reduce target affinity, as seen in chalcone derivatives .
- Cross-disciplinary studies (e.g., combining PDE IV inhibitor design with chalcone antioxidant mechanisms) may unlock novel applications for this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
